Shatavarin IV, also known as Asparanin B, is a steroidal saponin primarily isolated from the roots of Asparagus racemosus Willd., a plant commonly known as Shatavari. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Shatavarin IV belongs to a class of phytochemicals characterized by a steroid or triterpene aglycone attached to one or more sugar moieties. [, , ] In scientific research, Shatavarin IV has garnered attention for its diverse biological activities, making it a subject of numerous studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of Shatavarin IV can be achieved through various extraction techniques from Asparagus racemosus. Common methods include:
The extraction process typically involves maceration or refluxing the dried roots in organic solvents like methanol or ethanol. The resulting extracts are then subjected to chromatographic techniques for purification and analysis.
Shatavarin IV has a complex molecular structure characterized by its steroidal framework. The chemical structure can be represented as follows:
The structure includes multiple hydroxyl groups and sugar moieties attached to the steroid nucleus, which are essential for its biological activity .
Shatavarin IV participates in various chemical reactions typical of saponins:
These reactions are crucial for understanding how Shatavarin IV interacts with biological systems and its potential therapeutic applications.
Shatavarin IV exhibits its pharmacological effects through several mechanisms:
These mechanisms underline its utility in traditional medicine as well as modern therapeutic applications.
Relevant data on these properties is crucial for formulating products containing Shatavarin IV and ensuring their efficacy and safety.
Shatavarin IV is utilized in various scientific domains:
The diverse applications highlight Shatavarin IV's significance not only in traditional practices but also in contemporary health sciences.
Shatavarin IV, a principal bioactive steroidal saponin in Asparagus racemosus (Shatavari), is biosynthesized via the mevalonate (MVA) pathway. The pathway initiates with acetyl-CoA, progressing through intermediates like squalene and 2,3-oxidosqualene, culminating in the formation of the aglycone sarsasapogenin [5] [8]. Sarsasapogenin undergoes hydroxylation at C-3, C-20, and C-22 positions, followed by glycosylation with sugar moieties (rhamnose and glucose) to form Shatavarin IV [1] [9]. Key intermediates include cholesterol and furostanol-type saponins, which serve as precursors for spirostanol saponins like Shatavarin IV [9].
Transcriptomic analyses reveal that roots are the primary site of biosynthesis, harboring 153 transcripts associated with steroidal saponin pathways. Among these, cytochrome P450 monooxygenases (CYP450) and glycosyltransferases (UGTs) are critical for backbone modification and glycosylation, respectively [1] [3]. Notably, Shatavarin IV is distinguished from other shatavarins (e.g., Shatavarin I) by its unique tetrasaccharide chain and C-22 hydroxylation [1] [8].
Table 1: Key Enzymes in Shatavarin IV Biosynthesis
Enzyme Class | Gene Symbol | Function | Tissue Specificity |
---|---|---|---|
Cytochrome P450 | CYP90B1 | Sarsasapogenin hydroxylation | Root-specific |
Glycosyltransferase | UGT80A1 | Glucose/rhamnose attachment | Root-specific |
Squalene Epoxidase | SQE | 2,3-oxidosqualene formation | Root > Leaf |
β-amyrin Synthase | BAS | Triterpene scaffold initiation | Ubiquitous |
The biosynthesis of Shatavarin IV is tightly regulated by tissue-specific expression of enzymatic genes. Transcriptome sequencing identifies 45 transcripts for triterpene saponin biosynthesis and 79 for flavonoids, but Shatavarin IV production is predominantly root-localized due to the differential expression of CYP450 and UGT genes [1] [3]. For example, CYP90B1 (involved in hydroxylation) exhibits 12-fold higher expression in roots than leaves [3].
Hormonal elicitors like methyl jasmonate (MeJA) significantly upregulate these genes. MeJA treatment induces a 3.5-fold increase in UGT80A1 expression within 12 hours, accelerating glycosylation steps [3] [7]. Additionally, feedback inhibition by downstream products (e.g., sarsasapogenin) modulates flux through the MVA pathway, ensuring metabolic homeostasis [9].
Silencing experiments confirm that suppressing CYP90B1 reduces Shatavarin IV yield by 70%, underscoring its catalytic necessity [3].
Shatavarin IV accumulation is profoundly influenced by seasonal variations and environmental factors. HPLC quantification demonstrates that roots harvested during Varsha ritu (Indian monsoon season, July–August) contain 0.0196% Shatavarin IV—significantly higher than other seasons (Table 2) [2]. This correlates with elevated soil moisture and moderate temperatures (24–28°C), which enhance enzymatic activity and carbon allocation to roots [2] [8].
Table 2: Shatavarin IV Content Across Seasons
Season (Ritu) | Months | Shatavarin IV (% dry weight) | Root Biomass (g/plant) |
---|---|---|---|
Varsha (Monsoon) | July–August | 0.0196% | 37.33 |
Sharad (Autumn) | September–October | 0.012% | 32.45 |
Hemant (Early Winter) | November–December | 0.008% | 28.91 |
Ecological determinants include:
Genetic accessions also influence yield. The elite genotype DAR-14 produces 152.06 μg/g Shatavarin IV—double that of commercial varieties [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7